molecular formula C8H8BrNO2 B13515317 4-Amino-3-bromo-2-methylbenzoic acid

4-Amino-3-bromo-2-methylbenzoic acid

Cat. No.: B13515317
M. Wt: 230.06 g/mol
InChI Key: NFLZJYUIANIVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-bromo-2-methylbenzoic acid is an organic compound with the following chemical formula:

C8H9NO2\text{C}_8\text{H}_9\text{NO}_2C8​H9​NO2​

. It belongs to the class of benzoic acids, which are aromatic carboxylic acids. The compound contains an amino group (NH₂), a bromine atom (Br), and a methyl group (CH₃) attached to a benzene ring.

Preparation Methods

Synthetic Routes::

    Bromination of 3-Methylbenzoic Acid:

    Industrial Production:

Chemical Reactions Analysis

4-Amino-3-bromo-2-methylbenzoic acid undergoes various reactions:

Scientific Research Applications

    Medicinal Chemistry: Researchers study its potential as a drug candidate due to its structural features and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its derivatives may find applications in materials such as polymers and liquid crystals.

Mechanism of Action

  • The exact mechanism of action for 4-amino-3-bromo-2-methylbenzoic acid depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

4-amino-3-bromo-2-methylbenzoic acid

InChI

InChI=1S/C8H8BrNO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12)

InChI Key

NFLZJYUIANIVFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)N)C(=O)O

Origin of Product

United States

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